(E)-N'-(4-Methoxybenzylidene)-2-(p-tolyloxy)acetohydrazide (E)-N'-(4-Methoxybenzylidene)-2-(p-tolyloxy)acetohydrazide
Brand Name: Vulcanchem
CAS No.: 290835-19-7
VCID: VC0352203
InChI: InChI=1S/C17H18N2O3/c1-13-3-7-16(8-4-13)22-12-17(20)19-18-11-14-5-9-15(21-2)10-6-14/h3-11H,12H2,1-2H3,(H,19,20)/b18-11+
SMILES: CC1=CC=C(C=C1)OCC(=O)NN=CC2=CC=C(C=C2)OC
Molecular Formula: C17H18N2O3
Molecular Weight: 298.34g/mol

(E)-N'-(4-Methoxybenzylidene)-2-(p-tolyloxy)acetohydrazide

CAS No.: 290835-19-7

Main Products

VCID: VC0352203

Molecular Formula: C17H18N2O3

Molecular Weight: 298.34g/mol

(E)-N'-(4-Methoxybenzylidene)-2-(p-tolyloxy)acetohydrazide - 290835-19-7

CAS No. 290835-19-7
Product Name (E)-N'-(4-Methoxybenzylidene)-2-(p-tolyloxy)acetohydrazide
Molecular Formula C17H18N2O3
Molecular Weight 298.34g/mol
IUPAC Name N-[(E)-(4-methoxyphenyl)methylideneamino]-2-(4-methylphenoxy)acetamide
Standard InChI InChI=1S/C17H18N2O3/c1-13-3-7-16(8-4-13)22-12-17(20)19-18-11-14-5-9-15(21-2)10-6-14/h3-11H,12H2,1-2H3,(H,19,20)/b18-11+
Standard InChIKey GYSPJBPZAOLIEX-WOJGMQOQSA-N
Isomeric SMILES CC1=CC=C(C=C1)OCC(=O)N/N=C/C2=CC=C(C=C2)OC
SMILES CC1=CC=C(C=C1)OCC(=O)NN=CC2=CC=C(C=C2)OC
Canonical SMILES CC1=CC=C(C=C1)OCC(=O)NN=CC2=CC=C(C=C2)OC
PubChem Compound 5391656
Last Modified Nov 11 2021
   refresh captcha

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator